molecular formula C16H21ClFNO3S B2371262 3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797304-36-9

3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2371262
CAS No.: 1797304-36-9
M. Wt: 361.86
InChI Key: KPJDZYSNWHUVLM-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C16H21ClFNO3S and its molecular weight is 361.86. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have synthesized derivatives related to "3-(3-Chloro-4-fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one" and evaluated their antimicrobial and antifungal activities. For instance, compounds with modifications on the azetidinone core have shown potent antimicrobial activity against a range of bacterial and fungal pathogens. These findings underscore the potential of such derivatives in developing new antibacterial and antifungal agents with high efficacy.

  • Kuramoto et al. (2003) discovered a novel antibacterial compound with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, demonstrating potent activity against Gram-positive and Gram-negative bacteria, significantly more potent than existing antibiotics against certain strains like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).

  • Patel and Desai (2005) explored the microwave-assisted solvent-free synthesis of antimicrobial compounds, highlighting environmentally friendly methods for creating potent antimicrobial agents (Patel & Desai, 2005).

Drug Synthesis Intermediates

"this compound" and its derivatives are valuable intermediates in the synthesis of drugs, particularly those with chiral centers. The synthesis of such intermediates is crucial for the development of antidepressant drugs and other therapeutic agents, demonstrating the compound's versatility in drug development processes.

  • Choi et al. (2010) highlighted the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity, pointing to the utility of related compounds in the synthesis of chiral intermediates for antidepressant drugs (Choi et al., 2010).

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFNO3S/c1-11(2)10-23(21,22)13-8-19(9-13)16(20)6-4-12-3-5-15(18)14(17)7-12/h3,5,7,11,13H,4,6,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJDZYSNWHUVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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